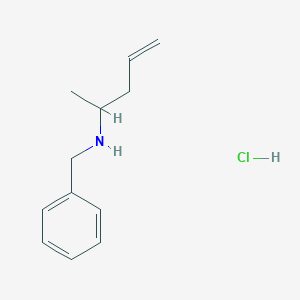

N-Benzylpent-4-en-2-amine;hydrochloride

Description

N-Benzylpent-4-en-2-amine hydrochloride is a secondary amine hydrochloride salt characterized by a benzyl group attached to a pent-4-en-2-amine backbone. The compound features a five-carbon chain with a terminal double bond (pent-4-enyl) and a protonated amine group stabilized by a hydrochloric acid counterion. This structure confers both lipophilic (benzyl and alkene) and hydrophilic (amine hydrochloride) properties, making it relevant for pharmaceutical and synthetic chemistry applications. Synonyms include 1-Benzyl-N-methylcyclopentan-1-amine hydrochloride and AC1L4NZ7 .

Properties

IUPAC Name |

N-benzylpent-4-en-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-3-7-11(2)13-10-12-8-5-4-6-9-12;/h3-6,8-9,11,13H,1,7,10H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNXKJBIIIKNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

N-Benzylpent-4-en-2-amine;hydrochloride has potential applications in the development of pharmaceuticals, especially as a precursor for synthesizing various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

Table 1: Potential Pharmaceutical Derivatives

| Compound Name | Application Area | Reference |

|---|---|---|

| N-benzylacetamide | Analgesics | |

| Isoquinoline derivatives | Antimicrobial agents | |

| Cinnarizine derivatives | Anti-emetic agents |

The compound's derivatives have been explored for their anti-emetic properties, similar to established drugs like cinnarizine and meclizine, which are used to treat motion sickness .

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system agent .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Alkylation Reactions : It can act as a masked source of ammonia in alkylation processes.

This property is valuable in synthesizing complex molecules used in pharmaceuticals and agrochemicals .

Synthesis of Isoquinolines

A study demonstrated the synthesis of isoquinoline derivatives from this compound using glyoxal acetal under modified Pomeranz–Fritsch reaction conditions. The resulting compounds showed promising antimicrobial activity against various pathogens .

Neuroprotective Studies

In vitro studies have shown that derivatives of this compound exhibit neuroprotective effects against oxidative stress-induced neuronal cell death. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism by which N-Benzylpent-4-en-2-amine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and influencing biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Phenyl Substituents

Key Compounds :

- GZ-246B (2,6-bis[2-phenylethyl]piperidine hydrochloride): Features a piperidine core with two phenylethyl substituents, enhancing rigidity and aromatic interactions .

- GZ-274B (2,6-bis(2-(2-fluorophenyl)ethyl)piperidine hydrochloride): Fluorine substituents improve metabolic stability and electron-withdrawing effects .

Comparison :

Insights :

- The linear pentenyl chain in N-Benzylpent-4-en-2-amine HCl offers conformational flexibility compared to the rigid piperidine cores of GZ-series compounds.

- Methoxy or halogen substituents (e.g., in GZ-273B, GZ-274B) improve target binding in neurotransmitter transporters, whereas the unsubstituted benzyl group in the target compound may limit specificity .

Cyclohexanamine and Cyclopropane Derivatives

Key Compounds :

Comparison :

| Property | N-Benzylpent-4-en-2-amine HCl | BP 1230 | N-(4-Bromobenzyl)cyclopropanamine HCl |

|---|---|---|---|

| Cyclic Structure | None (linear chain) | Cyclohexane | Cyclopropane |

| Substituents | Benzyl | Benzyl + methyl | 4-Bromobenzyl |

| Molecular Weight | ~215 g/mol (estimated) | Higher (cyclohexane) | Higher (Br adds 79.9 g/mol) |

| Synthetic Complexity | Moderate | High (stereochemistry) | High (cyclopropane synthesis) |

Insights :

Substituted Benzylamine Derivatives

Key Compounds :

Comparison :

Insights :

- The benzyloxy group in analogs improves solubility but reduces blood-brain barrier penetration compared to the target compound’s alkene-benzyl combination.

- Butylamine chains (e.g., in ) increase logP, favoring lipid-rich environments .

Biological Activity

N-Benzylpent-4-en-2-amine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is derived from benzylamine, a common precursor in organic synthesis. The compound exhibits a unique structural configuration that contributes to its biological properties. Its chemical formula is .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Monoamine Oxidase Inhibition : Similar to benzylamine, this compound may interact with monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation .

- Antimicrobial Properties : Research indicates that derivatives of benzylamine possess antimicrobial activity. The presence of the benzyl group enhances the lipophilicity of the molecule, facilitating its penetration into microbial membranes .

- Cytotoxic Effects : Some studies suggest that compounds similar to N-Benzylpent-4-en-2-amine can induce cytotoxicity in cancer cell lines, potentially through apoptosis or necrosis mechanisms .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-Benzylpent-4-en-2-amine against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on human cancer cell lines demonstrated that N-Benzylpent-4-en-2-amine exhibits cytotoxic effects, leading to a reduction in cell viability. The mechanism was linked to the induction of oxidative stress and subsequent apoptotic pathways.

Discussion

The biological activity of this compound showcases its potential as a therapeutic agent. Its ability to inhibit monoamine oxidase suggests applications in treating mood disorders, while its antimicrobial properties could be harnessed in developing new antibiotics.

Future Directions

Further research is warranted to explore the pharmacokinetics and long-term effects of this compound. Investigations into its structure-activity relationships (SAR) will be crucial for optimizing its efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-Benzylpent-4-en-2-amine Hydrochloride?

- Methodological Answer : Synthesis optimization involves stepwise control of reaction conditions. For example:

- Temperature : Exothermic reactions (e.g., benzylation) may require cooling (0–5°C) to prevent side reactions .

- Catalysts : Use of anhydrous AlCl₃ or Pd-based catalysts for selective alkylation, as seen in analogous benzylamine syntheses .

- Workup : Acidification with HCl to precipitate the hydrochloride salt, followed by recrystallization from ethanol/ether mixtures to enhance purity .

- Monitoring : Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:3) and nuclear magnetic resonance (NMR) spectroscopy to track intermediate formation .

Q. Which analytical techniques are essential for characterizing N-Benzylpent-4-en-2-amine Hydrochloride?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm structural integrity by identifying benzyl protons (δ 7.2–7.4 ppm) and pentenyl backbone signals (δ 5.6–5.8 ppm for alkene protons) .

- IR Spectroscopy : Detect N–H stretching (2500–3000 cm⁻¹) and C–Cl bonds (700–800 cm⁻¹) in the hydrochloride salt .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 206.1) and rule out impurities .

- Elemental Analysis : Validate stoichiometry (e.g., C: 62.5%, H: 7.8%, N: 6.1%) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Assessment : Re-crystallize the compound and analyze via high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities .

- Experimental Reproducibility : Compare reaction conditions (e.g., solvent polarity, drying time) across studies. For example, residual moisture may lower observed melting points .

- Cross-Validation : Use differential scanning calorimetry (DSC) to measure thermal behavior and correlate with literature .

Q. What strategies are recommended for evaluating the biological activity of N-Benzylpent-4-en-2-amine Hydrochloride in cellular assays?

- Methodological Answer :

- Assay Design : Prioritize target-specific assays (e.g., GPCR binding or monoamine oxidase inhibition) based on structural analogs .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate, using HEK-293 or SH-SY5Y cell lines .

- Controls : Include positive controls (e.g., clorgyline for MAO-A inhibition) and vehicle controls (DMSO <0.1%) .

- Data Validation : Apply statistical models (e.g., ANOVA with Tukey’s post hoc test) to confirm significance .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for hydrochloride salts) .

- Hygroscopicity : Store under argon or nitrogen to prevent deliquescence, as hydrochloride salts often absorb moisture .

Q. What experimental approaches can resolve stereochemical uncertainties in N-Benzylpent-4-en-2-amine Hydrochloride?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration .

- Computational Modeling : Apply density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Use software like Schrödinger’s QikProp to estimate logP (∼2.1), solubility (−3.2 logS), and blood-brain barrier permeability .

- Molecular Docking : Simulate interactions with targets (e.g., serotonin receptors) using AutoDock Vina, focusing on binding affinity (ΔG < −7 kcal/mol) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers .

Q. What are the best practices for addressing solubility challenges in in vitro assays?

- Methodological Answer :

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO (≤0.1%) to enhance aqueous solubility .

- Salt Screening : Test alternative counterions (e.g., besylate) if hydrochloride solubility is insufficient .

- Dynamic Light Scattering (DLS) : Confirm nanodispersion stability (PDI <0.3) to avoid aggregation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.